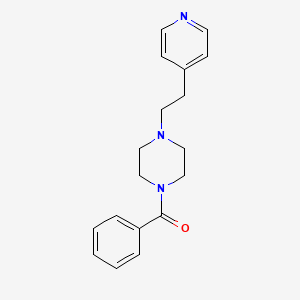![molecular formula C19H18N2OS B11363139 2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11363139.png)
2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-phenylthiazole with 2-bromoethylamine hydrobromide, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und entzündungshemmendes Mittel.
Medizin: Erforscht wegen seiner möglichen therapeutischen Wirkungen bei der Behandlung von bakteriellen Infektionen und entzündlichen Erkrankungen.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse
5. Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen und Proteinen interagieren und deren Aktivität hemmen. Diese Hemmung kann zur Störung essentieller biologischer Prozesse in Mikroorganismen führen, was zu seiner antimikrobiellen Wirkung beiträgt .
Ähnliche Verbindungen:
2-Phenylthiazol: Teilt den Thiazolring, aber es fehlt die Acetamidgruppe.
2-Phenyl-N-[2-(2-Thiazol-4-yl)ethyl]acetamid: Ähnliche Struktur, aber mit unterschiedlichen Substituenten am Thiazolring.
Einzigartigkeit: 2-Phenyl-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Thiazolderivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht .
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-phenylthiazole: Shares the thiazole ring but lacks the acetamide group.
2-phenyl-N-[2-(2-thiazol-4-yl)ethyl]acetamide: Similar structure but with different substituents on the thiazole ring.
Uniqueness: 2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C19H18N2OS |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18N2OS/c22-18(13-15-7-3-1-4-8-15)20-12-11-17-14-23-19(21-17)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,20,22) |
InChI-Schlüssel |
LFRVKPWOVBMOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11363061.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11363069.png)
![ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11363074.png)

![2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11363076.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide](/img/structure/B11363080.png)
![methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate](/img/structure/B11363085.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B11363090.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B11363098.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363103.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11363123.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363127.png)
![N-allyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363132.png)
